Tris(2-cyanoethyl)phosphine

Organometallic chemistry Catalysis Laboratory safety

Specify Tris(2-cyanoethyl)phosphine for its air-stable crystalline form—unlike pyrophoric trialkylphosphines. With a Tolman cone angle of 132° and electron-withdrawing character, it fine-tunes Rh-catalyzed dehydrogenation (TOF 26–56 h⁻¹) and stabilizes Cu(I) complexes. Hydrolyzes to water-soluble ligands. Choose ≥95% purity for reproducible catalytic and biological outcomes.

Molecular Formula C9H12N3P
Molecular Weight 193.19 g/mol
CAS No. 4023-53-4
Cat. No. B149526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(2-cyanoethyl)phosphine
CAS4023-53-4
Molecular FormulaC9H12N3P
Molecular Weight193.19 g/mol
Structural Identifiers
SMILESC(CP(CCC#N)CCC#N)C#N
InChIInChI=1S/C9H12N3P/c10-4-1-7-13(8-2-5-11)9-3-6-12/h1-3,7-9H2
InChIKeyCHZAMJVESILJGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(2-cyanoethyl)phosphine (CAS 4023-53-4) Procurement Baseline: Identity, Class, and Key Distinctions


Tris(2-cyanoethyl)phosphine (CAS 4023-53-4), with the molecular formula C₉H₁₂N₃P and a molecular weight of 193.19 g/mol, is a tertiary alkylphosphine distinguished by three electron-withdrawing cyanoethyl substituents . Synthesized via base-catalyzed hydrophosphination of acrylonitrile with phosphine [1], it presents as a white to pale-yellow crystalline powder with a melting point of 95.0–99.0°C and a boiling point of 235°C at 0.9 mmHg . Unlike most air-sensitive trialkylphosphines, it is a crystalline, air-stable solid, a critical property that directly influences its handling, storage, and usability in synthetic workflows [2].

Tris(2-cyanoethyl)phosphine (CAS 4023-53-4): Why Generic 'Phosphine' Substitution Fails in Precision Applications


Treating Tris(2-cyanoethyl)phosphine (TCEP) as a generic, interchangeable tertiary phosphine is a critical procurement error. Its unique combination of properties—moderate steric bulk (Tolman cone angle of 132°) [1], strong σ-donor capacity comparable to triethylphosphine [2], and pronounced electron-withdrawing character [3]—directly contradicts the performance of simpler, more electron-rich analogs like PMe₃ or PPh₃. Substitution can lead to significant deviations in catalytic activity, selectivity, and even complex stability [4]. Moreover, its distinctive air stability and crystalline nature [1] provide tangible handling and shelf-life advantages over pyrophoric liquid trialkylphosphines. Therefore, selection must be based on quantifiable performance metrics, not merely compound class.

Tris(2-cyanoethyl)phosphine (CAS 4023-53-4) Evidence Guide: Quantifiable Performance vs. Key Comparators


Air-Stable Solid vs. Air-Sensitive Liquid Trialkylphosphines: Mitigating Safety and Storage Risks

In direct contrast to the majority of trialkylphosphines (e.g., PEt₃, PMe₃), which are pyrophoric liquids requiring rigorous air-free techniques, Tris(2-cyanoethyl)phosphine is an air-stable, crystalline solid at room temperature [1]. This physical state difference is qualitative but operationally profound.

Organometallic chemistry Catalysis Laboratory safety

Tolman Cone Angle (132°) vs. Triethylphosphine (132°): Quantifying Steric Profile and Catalytic Tuning

The steric bulk of TCEP is quantified by a Tolman cone angle (θ) of 132° [1]. This is identical to that of triethylphosphine (PEt₃, θ = 132°) [2], a widely used ligand. The key differentiator is that TCEP offers this identical steric profile while providing a significantly different electronic environment due to the electron-withdrawing cyanoethyl groups [3]. This allows for independent tuning of sterics and electronics.

Catalysis Coordination chemistry Ligand design

Catalytic Turnover Frequency (TOF): Rh-TCEP vs. Rh-PTA Complexes in Photoassisted Dehydrogenation

In a direct head-to-head comparison, rhodium(I) carbonyl complexes bearing TCEP (Complex 3) were evaluated against analogous complexes with 1,3,5-triaza-7-phosphaadamantane (PTA) for the photoassisted dehydrogenation of alkanes [1]. Complex 3 exhibited a turnover frequency (TOF) of 26–56 h⁻¹ [2], which is a quantifiable measure of its catalytic proficiency in this specific transformation.

Photocatalysis Dehydrogenation Rhodium catalysis

Electron-Withdrawing Strength: ν(PSe) and ν(PS) Vibrational Spectroscopy of Chalcogenide Derivatives

The electron-withdrawing character of TCEP is quantifiable via vibrational spectroscopy of its derivatives. The difference between ν(PS) in P(CH₂CH₂CN)₃S and ν(PSe) in P(CH₂CH₂CN)₃Se is 161 cm⁻¹, which is significantly greater than the differences typically observed for related PR₃S and PR₃Se molecules [1].

Vibrational spectroscopy Ligand electronics Physical chemistry

σ-Donor Strength: Far-IR Spectroscopic Analysis of Mercury(II) Halide Complexes

The σ-donor capacity of TCEP was evaluated by studying its mercury(II) halide complexes [1]. Far-infrared (far-IR) spectroscopic analysis and X-ray crystal structures indicate that TCEP is a strong σ-donor, comparable in its interaction with mercury(II) halides to triethylphosphine (PEt₃) [2].

Coordination chemistry Vibrational spectroscopy Inorganic chemistry

Reduction Capability: Protein Disulfide Reduction in Biochemical Assays

In biochemical applications, Tris(2-cyanoethyl)phosphine (TCEP) is a known reducing agent for disulfide bonds, converting them to thiols . Its reduction capability is described as being as effective as dithiothreitol (DTT) .

Biochemistry Protein chemistry Disulfide reduction

Tris(2-cyanoethyl)phosphine (CAS 4023-53-4) in Practice: Evidence-Based Application Scenarios


Ligand for Tuning Homogeneous Catalysis

For applications requiring a specific steric profile (cone angle of 132°) but with electron-withdrawing character distinct from PEt₃, TCEP is the optimal ligand choice. Its documented performance in rhodium-catalyzed photoassisted dehydrogenation (TOF = 26–56 h⁻¹) [7] and its strong σ-donor capacity make it suitable for fine-tuning catalyst activity and selectivity in cross-coupling, hydrogenation, and hydroformylation reactions.

Synthesis of Bioactive Metal Complexes

TCEP serves as a key building block for synthesizing copper(I) complexes with demonstrated antitumor activity . This application leverages its ability to stabilize low oxidation state metals [7] and its potential for further functionalization. Procurement should prioritize high-purity material (≥95%) to ensure reproducible biological assays and complex characterization.

Precursor to Water-Soluble Phosphine Ligands

TCEP is an established precursor for producing 3,3′,3″-phosphanetriyl-tri-propionic acid via hydrolysis with concentrated aqueous HCl . This transformation yields a water-soluble phosphine (TCEP-oxide analog) with applications in aqueous biphasic catalysis and bioconjugation, expanding the utility of phosphine ligands beyond organic solvents. The hydrolytic stability of TCEP itself [7] is a key factor in its effective conversion.

Reducing Agent in Peptide and Protein Chemistry

Given its comparable disulfide reduction efficacy to DTT , TCEP is a practical alternative in peptide synthesis and protein modification workflows. Its use is particularly advantageous when a solid, odorless reducing agent is required, and its stability [7] simplifies experimental setups compared to more volatile and air-sensitive thiol-based reductants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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